molecular formula C6H11N3 B1215226 3-Methylhistamine CAS No. 644-42-8

3-Methylhistamine

Cat. No.: B1215226
CAS No.: 644-42-8
M. Wt: 125.17 g/mol
InChI Key: CPAGZVLINCPJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylhistamine is a biogenic amine and a derivative of histamine. It is characterized by the presence of a methyl group attached to the imidazole ring of histamine. This compound is naturally occurring and can be found in various biological systems, including certain foods and animal tissues . It plays a significant role in various physiological and pathophysiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylhistamine can be synthesized through the decarboxylation of L-3-methylhistidine. This process involves the use of specific enzymes such as histidine decarboxylase. The reaction conditions typically require a controlled environment to ensure the proper decarboxylation of the precursor.

Industrial Production Methods: Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The use of bioreactors and controlled fermentation processes can enhance the yield and purity of the compound. Additionally, chemical synthesis methods involving the methylation of histamine can also be employed.

Chemical Reactions Analysis

Types of Reactions: 3-Methylhistamine undergoes various chemical reactions, including methylation and deamination. These reactions are crucial for its metabolism and biological activity.

Common Reagents and Conditions:

    Methylation: This reaction involves the addition of a methyl group to the imidazole ring. Common reagents include methyl iodide and dimethyl sulfate.

    Deamination: This reaction involves the removal of an amino group, often facilitated by enzymes such as monoamine oxidase.

Major Products: The primary catabolite of this compound is methylimidazole acetic acid, formed through ring-methylation followed by deamination.

Scientific Research Applications

3-Methylhistamine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-Methylhistamine is unique due to its specific methylation pattern, which significantly influences its receptor binding and biological activity. This structural modification alters its affinity and selectivity for histamine receptors, making it a valuable compound for studying histamine-related pathways and developing therapeutic agents.

Properties

IUPAC Name

2-(3-methylimidazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-9-5-8-4-6(9)2-3-7/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAGZVLINCPJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214651
Record name 3-Methylhistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methylhistamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

644-42-8
Record name 3-Methylhistamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=644-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylhistamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylhistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylhistamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAF2U6Z4G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methylhistamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001861
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylhistamine
Reactant of Route 2
Reactant of Route 2
3-Methylhistamine
Reactant of Route 3
Reactant of Route 3
3-Methylhistamine
Reactant of Route 4
Reactant of Route 4
3-Methylhistamine
Reactant of Route 5
Reactant of Route 5
3-Methylhistamine
Reactant of Route 6
Reactant of Route 6
3-Methylhistamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.